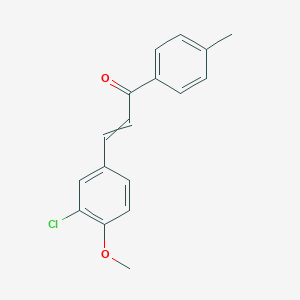![molecular formula C15H11F3O2 B1309244 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 343604-08-0](/img/structure/B1309244.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the CAS Number: 343604-08-0 . It has a molecular weight of 280.25 and a linear formula of C15 H11 F3 O2 . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is represented by the linear formula C15 H11 F3 O2 . The InChI key can be found in the properties of the compound .Physical And Chemical Properties Analysis
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is a liquid at room temperature . It has a molecular weight of 280.25 and a linear formula of C15 H11 F3 O2 .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde is a significant transformation in the chemical industry due to the wide application of benzaldehyde in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Various catalysts have been investigated to enhance the efficiency and selectivity of this reaction:
Sulfated Ti-SBA-15 Catalysts : A study demonstrated a threefold increase in the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid. This catalyst showed enhanced acidity leading to increased benzyl alcohol conversion to benzaldehyde without affecting selectivity, highlighting the importance of superacidic catalysts in the oxidation process (Rajesh Sharma, K. Soni, A. Dalai, 2012).
NiFe2O4 Nanoparticles : Another study explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The synthesis approach and the catalytic activity assessment emphasized the potential of these nanoparticles in achieving high selectivity and conversion rates (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).
Metal Organic Frameworks (MOFs) : MOFs have been utilized for their catalytic properties in the oxidation of benzyl alcohol. The study on M(bdc)(ted)0.5 (M = Co, Zn, Ni, Cu) MOFs revealed Co(bdc)(ted)0.5 achieved significant benzyl alcohol conversion and benzaldehyde selectivity using O2 as the oxidant, showcasing the role of metal ions in enhancing catalytic activity (Ling Peng, Shujie Wu, Xiaoyuan Yang, Jing Hu, Xiaoran Fu, Q. Huo, J. Guan, 2016).
Photocatalysis for Benzaldehyde Production
- Graphitic Carbon Nitride-Based Photocatalysis : The photocatalytic performance of graphitic carbon nitride (g-C3N4) nanosheets for benzaldehyde production was highlighted in a study that focused on the photo-oxidation reaction of benzyl alcohol in H2O under room temperature. This environmentally benign method emphasized the importance of developing synthetic processes for benzaldehyde production that avoid hazardous solvents (Lifu Wu, Sai An, Yu‐Fei Song, 2020).
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-5-1-4-12(7-13)10-20-14-6-2-3-11(8-14)9-19/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDHTPFAFXIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396413 |
Source


|
| Record name | 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde | |
CAS RN |
343604-08-0 |
Source


|
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343604-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)

![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)


![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)


![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)
